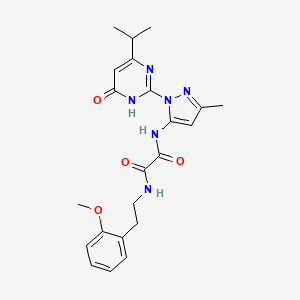
3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a bromine atom at the 3-position and a 3-fluorobenzyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-pyridone, 3-bromopyridine, and 3-fluorobenzyl bromide.
Bromination: The bromination of 2-pyridone is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
N-Alkylation: The brominated pyridone is then subjected to N-alkylation with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridinone core can be oxidized or reduced under appropriate conditions to yield different functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd/C) with appropriate ligands in solvents like tetrahydrofuran (THF) or toluene.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Coupling: Formation of biaryl or alkyne derivatives.
Scientific Research Applications
3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets such as enzymes or receptors.
Material Science: It may be explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorobenzyl group can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-benzylpyridin-2(1H)-one: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-Fluoro-1-(3-bromobenzyl)pyridin-2(1H)-one: Similar structure but with different substitution pattern, which can lead to different properties and applications.
1-(3-Fluorobenzyl)pyridin-2(1H)-one:
Uniqueness
3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-bromo-1-[(3-fluorophenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-11-5-2-6-15(12(11)16)8-9-3-1-4-10(14)7-9/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXCLGHUILWWCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2360182.png)
![2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2360183.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid](/img/structure/B2360184.png)

![(E)-4-(Dimethylamino)-1-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]but-2-en-1-one](/img/structure/B2360189.png)
![3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-amine](/img/structure/B2360190.png)
![2-[(1-methyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B2360191.png)



![1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2360196.png)


